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Cat. No.: B609250 Get Quote

For researchers, scientists, and drug development professionals, precision in chemical

nomenclature is paramount. The term "m-PEG3" frequently appears in the context of

bioconjugation, drug delivery, and materials science. This in-depth technical guide elucidates

the significance of each component of the "m-PEG3" name, provides key quantitative data,

outlines detailed experimental protocols for its use, and presents visual representations of its

structure and reaction pathways.

Deciphering the Nomenclature: "m", "PEG", and "3"
The name "m-PEG3" is a concise representation of a specific chemical structure, with each

part of the name conveying critical information:

"m": This prefix stands for methoxy, indicating the presence of a methyl group (CH₃) capping

one end of the molecule via an ether linkage (-O-). This methoxy group renders the terminus

of the polyethylene glycol chain inert, preventing unwanted crosslinking or reactions at that

site. This monofunctional nature is crucial in applications where precise control over

conjugation is required.

"PEG": This is an acronym for Polyethylene Glycol, a polymer composed of repeating

ethylene glycol units (-O-CH₂-CH₂-). PEGs are well-known for their hydrophilicity,

biocompatibility, and ability to increase the hydrodynamic size of conjugated molecules. This

process, known as PEGylation, can improve the pharmacokinetic properties of therapeutic

agents by reducing renal clearance and shielding them from enzymatic degradation and the

host's immune system.[1][2]
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"3": This number signifies the precise number of repeating ethylene glycol units in the

polymer chain. Therefore, an "m-PEG3" moiety contains three -(O-CH₂-CH₂)- units. This

discrete and well-defined chain length is a key feature of monodisperse PEG linkers,

ensuring batch-to-batch consistency and simplifying the characterization of the final

conjugate.

In essence, "m-PEG3" describes a short, monodisperse methoxy-terminated polyethylene

glycol linker with three ethylene glycol repeating units.

Quantitative Data of Common m-PEG3 Derivatives
The "m-PEG3" core can be functionalized with various reactive groups at the non-methoxy end

to facilitate conjugation to different target molecules. The table below summarizes the

quantitative data for several common m-PEG3 derivatives.

Derivative
Name

Chemical
Formula

Molecular
Weight (
g/mol )

Typical
Purity

Key
Reactive
Group

Solubility

m-PEG3-acid C₈H₁₆O₅ 192.2 >98%

Carboxylic

Acid (-

COOH)

Water,

DMSO, DCM,

DMF

m-PEG3-

amine
C₇H₁₇NO₃ 163.2 >98%

Primary

Amine (-NH₂)

Water,

DMSO, DCM,

DMF

m-PEG3-thiol C₇H₁₆O₃S 180.26 >95% Thiol (-SH) DMSO

m-PEG3-

alcohol
C₇H₁₆O₄ 164.2 >95%

Hydroxyl (-

OH)

Water,

DMSO, DCM,

DMF

m-PEG3-

mesylate
C₆H₁₄O₅S 198.23 >97%

Mesylate (-

OMs)
DMSO

Data sourced from various chemical suppliers.[3][4][5]
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Experimental Protocols
The utility of m-PEG3 derivatives lies in their ability to covalently link molecules of interest.

Below are detailed methodologies for common conjugation reactions involving m-PEG3-acid

and m-PEG3-amine.

Protocol 1: Amide Bond Formation using m-PEG3-acid
This protocol describes the conjugation of an m-PEG3-acid to a primary amine-containing

molecule (e.g., a protein, peptide, or small molecule) using carbodiimide chemistry.

Materials:

m-PEG3-acid

Amine-containing molecule

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be amine-free)

Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

Reagent Preparation:

Dissolve the m-PEG3-acid in anhydrous DMF or DMSO to a desired stock concentration

(e.g., 100 mM).

Dissolve the amine-containing molecule in the Coupling Buffer.
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Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in ultrapure water) and NHS (e.g.,

10 mg/mL in ultrapure water or DMSO) immediately before use.

Activation of Carboxylic Acid:

In a reaction vial, combine the m-PEG3-acid solution with EDC (1.5 to 5-fold molar excess

over the acid) and NHS (1.5 to 5-fold molar excess over the acid) in the Activation Buffer.

Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester. The

activation reaction is most efficient at a pH of 4.5-7.2.[6]

Conjugation Reaction:

Add the amine-containing molecule solution to the activated m-PEG3-NHS ester. A 1.5 to

10-fold molar excess of the amine over the acid is recommended.[7]

Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer. The reaction of

the NHS-activated molecule with the primary amine is most efficient at this pH range.[6]

Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle

stirring.

Quenching:

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM

to hydrolyze any unreacted NHS esters.

Incubate for 15-30 minutes at room temperature.

Purification:

Purify the m-PEG3 conjugate using an appropriate method such as reversed-phase high-

performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC)

to remove excess reagents and unreacted starting materials.

Protocol 2: Amide Bond Formation using m-PEG3-amine
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This protocol details the conjugation of an m-PEG3-amine to a carboxylic acid-containing

molecule.

Materials:

m-PEG3-amine

Carboxylic acid-containing molecule

EDC and NHS (as in Protocol 1)

Activation Buffer and Coupling Buffer (as in Protocol 1)

Quenching Solution (as in Protocol 1)

Anhydrous DMF or DMSO

Purification system

Procedure:

Reagent Preparation:

Dissolve the m-PEG3-amine in the Coupling Buffer.

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

Prepare fresh EDC and NHS stock solutions.

Activation of Carboxylic Acid:

In a reaction vial, combine the carboxylic acid-containing molecule with EDC and NHS in

the Activation Buffer.

Incubate for 15-30 minutes at room temperature.

Conjugation Reaction:
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Add the m-PEG3-amine solution to the activated carboxylic acid. A common starting molar

ratio is Molecule:EDC:NHS of 1:2:5 and a 10- to 50-fold molar excess of the m-PEG3-

amine.[8]

Adjust the pH to 7.2-8.0 and let the reaction proceed for 2 hours to overnight at room

temperature.

Quenching and Purification:

Follow the quenching and purification steps as outlined in Protocol 1.

Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using

the DOT language.

General structure of an m-PEG3 derivative.

Methoxy ('m') Polyethylene Glycol ('PEG') Functional Group

CH₃ O CH₂ CH₂ O CH₂ CH₂ O CH₂ CH₂ R

Click to download full resolution via product page

Caption: General structure of an m-PEG3 derivative.
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Experimental workflow for m-PEG3-acid conjugation.

Step 1: Activation

Step 2: Conjugation

Step 3: Purification

m-PEG3-acid
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pH 4.5-7.2
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Amine-containing
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Caption: Experimental workflow for m-PEG3-acid conjugation.
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Pharmacokinetic advantages of PEGylation.

PEGylated Drug
(e.g., m-PEG3 conjugate)

Systemic Circulation

Increased
Half-life

Renal Clearance

Reduced

Enzymatic Degradation

Reduced

Immune System Recognition

Reduced

Therapeutic Target Site

Enhanced Accumulation
(EPR Effect)

Click to download full resolution via product page

Caption: Pharmacokinetic advantages of PEGylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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signify]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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